(E)-5-Chloro-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide
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Overview
Description
(E)-5-Chloro-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of chloro, fluoro, and hydroxy functional groups attached to an isoquinoline backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Chloro-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of chloro and fluoro groups to the isoquinoline ring.
Hydroxylation: Addition of a hydroxy group to the nitrogen atom.
Formation of Carboximidamide: Conversion of the carboxylic acid derivative to carboximidamide.
The reaction conditions often involve the use of specific reagents such as halogenating agents (e.g., chlorine and fluorine sources), hydroxylating agents, and catalysts to facilitate the reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of (E)-5-Chloro-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-5-Chloro-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
(E)-5-Chloro-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-5-Chloro-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-5-Chloro-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide include other isoquinoline derivatives with different substituents, such as:
- 5-Chloro-7-fluoroisoquinoline
- 5-Chloro-7-fluoro-N’-hydroxyisoquinoline-1-carboxamide
- 5-Chloro-7-fluoro-N’-methoxyisoquinoline-1-carboximidamide
Uniqueness
The uniqueness of (E)-5-Chloro-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the hydroxy and carboximidamide functionalities, allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C10H7ClFN3O |
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Molecular Weight |
239.63 g/mol |
IUPAC Name |
5-chloro-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H7ClFN3O/c11-8-4-5(12)3-7-6(8)1-2-14-9(7)10(13)15-16/h1-4,16H,(H2,13,15) |
InChI Key |
ILENMPQOUVQPPL-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=C(C2=C1C(=CC(=C2)F)Cl)/C(=N\O)/N |
Canonical SMILES |
C1=CN=C(C2=C1C(=CC(=C2)F)Cl)C(=NO)N |
Origin of Product |
United States |
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